molecular formula C11H16FN B183772 N-(2-fluorobenzyl)butan-2-amine CAS No. 893590-49-3

N-(2-fluorobenzyl)butan-2-amine

Cat. No.: B183772
CAS No.: 893590-49-3
M. Wt: 181.25 g/mol
InChI Key: YMNDDCDZEXRZEW-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)butan-2-amine: is an organic compound with the chemical formula C11H16FN It is a colorless to light yellow liquid with a distinct ammonia-like odor

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Styrene and Butyl Sulfide: N-(2-fluorobenzyl)butan-2-amine can be synthesized by reacting styrene with butyl sulfide to obtain (2-fluorobenzyl) butyl mercaptan. This intermediate is then reacted with benzyl magnesium bromide to yield (2-fluorobenzyl) butyl alcohol.

    Nucleophilic Substitution of Haloalkanes: Primary amines can be synthesized by alkylation of ammonia.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorobenzyl)butan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

Chemistry: N-(2-fluorobenzyl)butan-2-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new synthetic methodologies and reaction mechanisms.

Biology and Medicine: It is involved in the development of novel dual- or multi-target antidepressants that have a quick onset, low side effects, and enhanced cognitive function .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in specialized industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)butan-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems, such as noradrenergic, dopaminergic, and serotonergic systems, to exert its effects. The compound’s structure allows it to bind to receptors and modulate their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

  • N-(2-fluorobenzyl)butan-1-amine
  • N-(2-fluorophenylmethyl)butylamine

Comparison: N-(2-fluorobenzyl)butan-2-amine is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNDDCDZEXRZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405944
Record name N-(2-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893590-49-3
Record name N-(2-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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